![molecular formula C19H21F3N4O B2905657 2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone CAS No. 1775491-95-6](/img/structure/B2905657.png)
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone
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Description
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone, commonly known as TFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. TFPB is a piperazine derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for investigating the underlying mechanisms of various biological processes.
Scientific Research Applications
- Example : Synthesis of analogs targeting specific receptors or enzymes involved in diseases like cancer, neurological disorders, or inflammation .
- Synthesis : The compound can be synthesized efficiently (yield: 84%) and has a melting point of 118°C .
Medicinal Chemistry and Drug Development
Antimicrobial Agents
Organic Synthesis and Catalysis
properties
IUPAC Name |
2-phenyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-2-15(14-6-4-3-5-7-14)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h3-7,12-13,15H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOBPAFCOVEGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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